5-Bromo-4-hydroxynicotinaldehyde
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Overview
Description
5-Bromo-4-hydroxynicotinaldehyde: is a chemical compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-hydroxynicotinaldehyde typically involves the bromination of 4-hydroxynicotinaldehyde. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. The product is then purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-4-hydroxynicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in ethanol.
Major Products Formed:
Oxidation: 5-Bromo-4-hydroxy-3-pyridinecarboxylic acid.
Reduction: 5-Bromo-4-hydroxy-3-pyridinemethanol.
Substitution: 5-Azido-4-hydroxynicotinaldehyde, 5-Cyano-4-hydroxynicotinaldehyde.
Scientific Research Applications
Chemistry: 5-Bromo-4-hydroxynicotinaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in various organic reactions .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms .
Medicine: Its structural features make it a candidate for the design of novel therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4-position and the bromine atom at the 5-position contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 5-Bromo-4-methoxynicotinaldehyde
- 5-Bromo-4-fluoronicotinaldehyde
- 4-Amino-5-bromonicotinaldehyde
- 5-Bromonicotinaldehyde
- 5-Bromo-4-methylnicotinaldehyde
Uniqueness: 5-Bromo-4-hydroxynicotinaldehyde is unique due to the presence of both a hydroxyl group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the bromine atom provides a site for further functionalization through substitution reactions .
Properties
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-8-1-4(3-9)6(5)10/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMMFNJPSDBZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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